Pentyl acrylate

Catalog No.
S1896080
CAS No.
2998-23-4
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl acrylate

Formulating pressure-sensitive adhesives often requires exact viscoelastic balance. Replacing pentyl acrylate with butyl or hexyl acrylate shifts polymer Tg, forcing costly reformulation. Pentyl acrylate (poly-Tg -49°C) provides the precise intermediate for tailored adhesion and cohesion.

  • Directly controls polymer softness without system redesign;
  • Ideal for removable labels, medical tapes, and cold-temperature sealants;
  • Consistent supply with verified purity for reliable polymerization.

CAS Number

2998-23-4

Product Name

Pentyl acrylate

IUPAC Name

pentyl prop-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3

InChI Key

ULDDEWDFUNBUCM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C=C

Canonical SMILES

CCCCCOC(=O)C=C

The exact mass of the compound Pentyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18605. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Amyl acrylate, n-Pentyl acrylate, Pentyl prop-2-enoate, Acrylic acid pentyl ester, 2-Propenoic acid, pentyl ester

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml

Pentyl acrylate (CAS 2998-23-4) is an acrylic acid ester monomer used in the synthesis of polymers and copolymers. Homopolymers of pentyl acrylate, and its copolymers with other vinyl monomers, are generally characterized by their soft, rubbery nature, transparency, and low glass transition temperatures (Tg), which are well below room temperature. These properties are primarily dictated by the length of the alkyl ester side chain; pentyl acrylate provides properties intermediate to those derived from shorter-chain (e.g., butyl acrylate) and longer-chain (e.g., hexyl acrylate) monomers, making it a critical component for precisely tailoring flexibility, adhesion, and thermal behavior in the final polymer.

Research Fit

Workflow Free-radical polymerization for homopolymers and copolymers
Property Low glass transition temperature for flexible materials
Use Context Coatings, adhesives, and specialty polymer synthesis

Direct substitution of pentyl acrylate with near-analogs like butyl acrylate or hexyl acrylate is often unfeasible in formulated systems. Even a single methylene (-CH2-) unit difference in the alkyl side chain systematically alters the polymer's glass transition temperature (Tg), a critical parameter governing the material's flexibility, tack, and service temperature range. This shift in Tg directly impacts performance in applications such as pressure-sensitive adhesives (PSAs), where specific adhesion and cohesion balances are required. Consequently, reformulating with a different acrylate monomer necessitates a re-optimization of the entire system—including comonomer ratios and additive packages—to meet the original performance specifications, making direct substitution a high-risk, technically demanding process.

Substitution Risk

Polymer Tg shift
Alkyl chain length dictates flexibility; shorter acrylates produce higher-Tg, less flexible polymers.
Reactivity ratio mismatch
Distinct r values alter copolymer composition drift and sequence distribution in multi-monomer systems.
Volatility and handling profile
Lower acrylate homologs have higher volatility, impacting process safety and monomer retention.

Precise Intermediate Glass Transition Temperature (Tg) for Thermal Property Control

The homopolymer of pentyl acrylate exhibits a glass transition temperature (Tg) that is predictably positioned between its closest commercial analogs, poly(butyl acrylate) and poly(hexyl acrylate). A comprehensive study reports the Tg of poly(pentyl acrylate) as -49 °C. This value is distinct from the reported Tg of poly(butyl acrylate) at -45 °C and poly(hexyl acrylate) at -55 °C under comparable measurement conditions. [1]

Evidence DimensionGlass Transition Temperature (Tg) of Homopolymer
Target Compound Data-49 °C
Comparator Or BaselinePoly(butyl acrylate): -45 °C | Poly(hexyl acrylate): -55 °C
Quantified Difference4 °C lower than poly(butyl acrylate); 6 °C higher than poly(hexyl acrylate)
ConditionsDetermined by Differential Scanning Calorimetry (DSC).

This specific Tg allows formulators to fine-tune the flexibility and operating temperature range of a polymer, which is critical for applications like adhesives and coatings that require specific performance at ambient or sub-ambient temperatures.

Homopolymer Tg
Reported
Poly(pentyl acrylate): ~ −40 °C
Poly(ethyl acrylate): −8 to −24 °C Poly(methyl acrylate): 10 °C
Supports selection for low-temperature flexibility applications
Data from multiple sources; review homopolymer measurement conditions.

Distinct Copolymerization Behavior for Tailored Microstructures

In copolymerization, monomer reactivity ratios determine the sequence distribution in the final polymer, impacting its properties. While direct head-to-head reactivity ratio data for pentyl acrylate vs. its closest analogs in the same system is sparse, the established principle is that alkyl chain length influences monomer reactivity. For example, in copolymerization with styrene, butyl acrylate (M1) has a reported reactivity ratio (r1) of approximately 0.07. The slightly larger pentyl group is expected to have a distinct, albeit similar, reactivity ratio due to steric and electronic effects, leading to subtle but potentially critical differences in monomer incorporation and polymer microstructure compared to butyl or hexyl acrylate.

Evidence DimensionReactivity Ratio (r1) with Styrene (M2)
Target Compound DataNot directly reported in a comparative study, but inferred to be distinct from analogs.
Comparator Or BaselineButyl Acrylate (M1): r1 ≈ 0.07
Quantified DifferenceQualitatively different; quantitative value depends on specific polymerization conditions.
ConditionsFree radical polymerization. Reactivity ratios are system-dependent (comonomer, temperature, solvent).

For advanced copolymers where sequence distribution is critical for performance (e.g., blockiness vs. random distribution), using pentyl acrylate provides a different kinetic profile than its analogs, enabling the synthesis of materials with unique microstructures and properties.

Reactivity Ratio
Class-level
r(pentyl acrylate) = 0.45 (with acrylonitrile)
r(butyl acrylate) = 0.83 (with HFBA)
Indicates lower self-propagation tendency, affecting copolymer sequence control
Class-level inference; direct system comparison requires verification.

Intermediate Solubility Profile in Supercritical CO2 for Greener Processing

The phase behavior of pentyl acrylate in supercritical carbon dioxide (scCO2) has been quantitatively mapped, showing its utility in environmentally benign polymerization and extraction processes. At 353.15 K, the mixture critical point for the CO2 + pentyl acrylate system is at 12.33 MPa. [1] This is distinct from the behavior of other alkyl acrylates; for instance, the CO2 + hexyl acrylate system has a mixture critical point at 13.01 MPa at the same temperature, while the CO2 + butyl acrylate system's critical pressure is lower. [REFS-1, REFS-2] This demonstrates that pentyl acrylate has a specific, intermediate solubility profile in scCO2.

Evidence DimensionMixture Critical Pressure with CO2 at 353.15 K
Target Compound Data12.33 MPa
Comparator Or BaselineHexyl Acrylate: 13.01 MPa
Quantified DifferenceRequires 0.68 MPa less pressure than hexyl acrylate to reach a single phase.
ConditionsBinary system with supercritical carbon dioxide at 353.15 K (80 °C).

This specific solubility window is critical for designing scCO2-based polymerization or purification processes, as it dictates the required operating pressure and temperature, directly impacting process economics and safety.

Boiling / Flash Point
Head-to-head
Pentyl: BP 169.4 °C / FP 48.2 °C
Butyl: 145 °C / 39 °C Ethyl: 99.4 °C / 16 °C Methyl: 80 °C / −3 °C
Higher boiling and flash points reduce volatility and flammability risk vs. lower acrylates
Reported at 760 mmHg; process safety context.

Formulating Pressure-Sensitive Adhesives (PSAs) with a Targeted Tack-Cohesion Balance

The intermediate glass transition temperature (-49 °C) of poly(pentyl acrylate) makes it the right choice for developing PSAs where the performance of butyl acrylate-based adhesives is too rigid (insufficient tack) and hexyl acrylate-based systems are too soft (insufficient cohesion). This allows for precise tuning of the final adhesive's viscoelastic properties to meet specific application demands, such as in removable labels or medical tapes. [1]

Developing Specialty Coatings with Defined Low-Temperature Flexibility

For coatings and sealants intended for use in environments with fluctuating temperatures, the specific Tg of pentyl acrylate-based polymers is critical. It allows for the formulation of materials that remain flexible and resist cracking at lower temperatures compared to butyl acrylate copolymers, without the excessive softness that might be introduced by hexyl acrylate, ensuring durability and integrity. [1]

Optimizing Polymer Synthesis in Supercritical Fluid Processes

Pentyl acrylate is the indicated monomer for polymerizations or extractions using supercritical CO2 when the optimal processing window falls between that required for butyl and hexyl acrylates. Its specific phase behavior allows for lower operating pressures compared to hexyl acrylate, reducing capital and energy costs, making it a more efficient choice for these green processing technologies. [2]

Application Fit

Application
Selection Property
Validation Focus
Low-temperature adhesive research
Low-Tg homopolymer formation
Sub-ambient tack and peel performance
Flexible coating durability research
Internal plasticization by long alkyl chain
Flexibility retention without external plasticizers
Copolymer microstructure control
Reactivity ratio with acrylonitrile
Compositional sequence uniformity

XLogP3

2.9

UNII

AGR67MY1N2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2998-23-4

Wikipedia

Pentyl acrylate

General Manufacturing Information

2-Propenoic acid, pentyl ester: ACTIVE

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